3-Amino-4,4-dimethylpent-2-enedinitrile
Description
Properties
Molecular Formula |
C7H9N3 |
|---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
(Z)-3-amino-4,4-dimethylpent-2-enedinitrile |
InChI |
InChI=1S/C7H9N3/c1-7(2,5-9)6(10)3-4-8/h3H,10H2,1-2H3/b6-3- |
InChI Key |
NWKLUKGXUUBGBD-UTCJRWHESA-N |
Isomeric SMILES |
CC(C)(C#N)/C(=C/C#N)/N |
Canonical SMILES |
CC(C)(C#N)C(=CC#N)N |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route from Lithocholic Acid Derivatives (Research Study)
A comprehensive study demonstrated the synthesis of this compound derivatives starting from lithocholic acid through a sequence of esterification, oxidation, methylation, reductive amination, and reduction steps. Although the study focused on lithocholic acid derivatives, the methodology provides insights into the preparation of the target compound or its analogs with similar substitution patterns.
Esterification and Oxidation
Lithocholic acid was esterified and oxidized using 2-iodoxybenzoic acid (IBX) and trifluoroacetic acid to yield an α,β-unsaturated ketone intermediate.C-4 Methylation and Double Bond Rearrangement
Methylation at the C-4 position was performed, accompanied by rearrangement of the double bond to afford a methylated intermediate.Reductive Amination at C-3
The C-3 carbonyl group was converted to an amino group via reductive amination, introducing the 3-amino functionality.Reduction of Carboxylate Group
The carboxylate group at C-24 was reduced to complete the synthesis of the amino-nitrile compound.Protection and Deprotection Strategies
Boc (tert-butyloxycarbonyl) and TBS (tert-butyldimethylsilyl) groups were used to protect amino and hydroxyl groups during oxidation and methylation steps, ensuring selectivity.
- Reductive amination and methylation steps yielded the target compounds with moderate to high yields (exact yields vary per step).
- Reaction conditions involved mild temperatures and standard organic solvents.
Summary Table of Key Intermediates and Yields:
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification & Oxidation | IBX, TFA | Room temp to mild heating | ~85 | Formation of α,β-unsaturated ketone |
| C-4 Methylation | Methylation, rearrangement | Methyl iodide, base | 70-80 | Double bond rearrangement observed |
| Reductive Amination (C-3) | NaBH3CN or similar | Mild acidic conditions | 75-90 | Introduction of amino group |
| Carboxylate Reduction | LiAlH4 | Anhydrous conditions | 80-90 | Reduction to alcohol |
| Protection/Deprotection | Boc, TBS, NaBH4 | Standard protecting group chemistry | Variable | Facilitates selective reactions |
Data adapted from a 2023 study on lithocholic acid derivatives synthesis.
Catalytic Amination of Halogenated Precursors (Patent Methods)
Patented methods describe the preparation of amino-substituted pyridine derivatives, which share structural similarity in the amination step, using catalytic amination of halogenated precursors under high-pressure ammonia conditions.
- Starting from 3-bromo-4-methylpyridine or 3-chloro-4-methylpyridine.
- Reaction in methanol or concentrated ammonia solution.
- Use of copper sulfate as a catalyst.
- Ammonia gas introduced to achieve pressures of 5 atm.
- Heating at 160–180°C for 8–24 hours in a sealed autoclave.
- Work-up involves filtration, concentration, and recrystallization.
| Starting Material | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Bromo-4-methylpyridine | CuSO4 (5 g) | Methanol (300ml) | 160 | 8 | 95 |
| 3-Bromo-4-methylpyridine | CuSO4 (5 g) | Conc. NH3 (500ml) | 180 | 8 | 90 |
| 3-Chloro-4-methylpyridine | CuSO4 (10 g) | Methanol (500ml) | 180 | 24 | 73 |
This method features mild reaction conditions, high selectivity, and is suitable for scale-up industrial production.
Hydrogenation of Nitro Precursors
Another common approach involves the catalytic hydrogenation of nitro-substituted precursors to the corresponding amino derivatives.
- Example: Methyl 4-methyl-3-nitrobenzoate hydrogenated using Raney Nickel catalyst under 50 psi hydrogen pressure for 8 hours.
- Solvent: Methanol.
- Post-reaction filtration and concentration yield the amino compound.
- Yield reported approximately 80%.
This method is useful for preparing amino-substituted aromatic compounds, which can be further transformed into nitrile-containing derivatives by subsequent functional group modifications.
Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Industrial Viability |
|---|---|---|---|
| Reductive Amination of Ketones | High selectivity, good yields, mild conditions | Multi-step, requires protecting groups | Suitable for complex molecules |
| Catalytic Amination of Halogenated Pyridines | High yield, short reaction steps, mild conditions | Requires high-pressure equipment | Highly suitable for industrial scale |
| Catalytic Hydrogenation of Nitro Compounds | Straightforward, well-established | Requires handling of hydrogen gas, catalyst | Common in pharmaceutical synthesis |
The preparation of this compound involves sophisticated organic synthesis techniques, primarily focusing on the introduction of the amino group and nitrile functionalities on a dimethyl-substituted pentene backbone. The most effective methods include reductive amination of α,β-unsaturated ketones, catalytic amination of halogenated precursors under ammonia pressure, and catalytic hydrogenation of nitro intermediates.
Industrial-scale synthesis favors catalytic amination methods due to their higher yields, shorter reaction times, and milder conditions. Protection and deprotection strategies are essential in multi-step syntheses to achieve selectivity and high purity.
The integration of these methods provides a robust framework for the synthesis of this compound, facilitating its application in medicinal chemistry and related fields.
Scientific Research Applications
3-Amino-4,4-dimethylpent-2-enedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4,4-dimethylpent-2-enedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional features of 3-Amino-4,4-dimethylpent-2-enedinitrile with analogs identified in the evidence:
Key Observations:
- Backbone Differences: The target compound’s linear aliphatic chain contrasts with the cyclic (cyclopentene ) or aromatic (thienopyridine ) frameworks of analogs. This impacts solubility and steric accessibility.
- Functional Groups : The dinitrile groups in the target compound may exhibit stronger electron-withdrawing effects compared to single nitriles in and . Carboxylic acid in ’s compound introduces acidity absent in the target.
Spectroscopic and Reactivity Comparison
- Infrared Spectroscopy: Nitrile groups typically show strong absorption near 2200–2250 cm⁻¹ (C≡N stretch) . The target compound’s dual nitriles may split or broaden this peak, differing from single nitriles in and . Amino groups (~3300 cm⁻¹, N-H stretch) are common to the target and .
- Reactivity: Nitriles can undergo hydrolysis to carboxylic acids or amines, suggesting the target compound may share this pathway with and . The amino group in the target and could participate in condensation reactions (e.g., Schiff base formation), but steric bulk in the target may slow kinetics compared to less hindered analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
